N-quinolin-5-yl-1-sulfamoylpiperidine-4-carboxamide
Description
N-quinolin-5-yl-1-sulfamoylpiperidine-4-carboxamide is a complex organic compound that features a quinoline moiety, a sulfamoyl group, and a piperidine ring
Properties
IUPAC Name |
N-quinolin-5-yl-1-sulfamoylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c16-23(21,22)19-9-6-11(7-10-19)15(20)18-14-5-1-4-13-12(14)3-2-8-17-13/h1-5,8,11H,6-7,9-10H2,(H,18,20)(H2,16,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNSQAKPBHEUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=C2C=CC=N3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-quinolin-5-yl-1-sulfamoylpiperidine-4-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the quinoline moiety, which can be synthesized using classical methods such as the Skraup synthesis or the Friedländer synthesis . The piperidine ring is then introduced through a nucleophilic substitution reaction. The sulfamoyl group is added via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection. Green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-quinolin-5-yl-1-sulfamoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield partially or fully hydrogenated quinoline derivatives .
Scientific Research Applications
N-quinolin-5-yl-1-sulfamoylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-quinolin-5-yl-1-sulfamoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting its replication and transcription . The sulfamoyl group can interact with enzymes, inhibiting their activity by mimicking the natural substrate . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.
Sulfamoyl compounds: Such as sulfonamides, which are used as antibiotics.
Piperidine derivatives: Such as piperidine itself, which is used as a precursor in organic synthesis.
Uniqueness
N-quinolin-5-yl-1-sulfamoylpiperidine-4-carboxamide is unique due to its combination of a quinoline moiety, a sulfamoyl group, and a piperidine ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
